molecular formula C12H15FNO3P B8313469 Diethyl 4-Cyano-3-fluorobenzylphosphonate

Diethyl 4-Cyano-3-fluorobenzylphosphonate

Cat. No.: B8313469
M. Wt: 271.22 g/mol
InChI Key: QHORGOORQOOWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-Cyano-3-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C12H15FNO3P It is a derivative of phosphonic acid and contains a cyano group and a fluorine atom attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-cyano-3-fluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 4-cyano-3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl chloride, resulting in the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of diethyl (4-cyano-3-fluorobenzyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Cyano-3-fluorobenzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl phosphonates.

Scientific Research Applications

Diethyl 4-Cyano-3-fluorobenzylphosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.

    Material Science: It is used in the development of new materials with specific properties, such as flame retardants.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl (4-cyano-3-fluorobenzyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic the structure of phosphate esters, allowing it to interact with enzymes that recognize phosphate groups. This interaction can inhibit the activity of these enzymes, leading to various biological effects. The cyano and fluorine groups can also contribute to the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4-fluorobenzyl)phosphonate: Similar structure but lacks the cyano group.

    Diethyl (4-cyanobenzyl)phosphonate: Similar structure but lacks the fluorine atom.

    Diethyl (3-fluorobenzyl)phosphonate: Similar structure but the fluorine atom is in a different position.

Uniqueness

Diethyl 4-Cyano-3-fluorobenzylphosphonate is unique due to the presence of both the cyano and fluorine groups on the benzyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C12H15FNO3P

Molecular Weight

271.22 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-10-5-6-11(8-14)12(13)7-10/h5-7H,3-4,9H2,1-2H3

InChI Key

QHORGOORQOOWLS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)C#N)F)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.2 g 4-Bromomethyl-2-fluoro-benzonitrile were dissolved in 2.0 ml triethyl phosphite and stirred at 150° C. for four hours. Then the triethyl phosphite was removed in vacuo to obtain 2.5 g (4-Cyano-3-fluoro-benzyl)-phosphonic acid diethyl ester as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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